Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Description
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS: 306935-79-5) is an organic compound characterized by an ethyl ester group linked to a 4-(trifluoromethoxy)aniline moiety via an acetamide bridge. Its molecular formula is C₁₁H₁₁F₃N₂O₃, with a molecular weight of 300.22 g/mol . The trifluoromethoxy (-OCF₃) group at the para position of the aromatic ring confers unique electronic properties, such as enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research . The compound is typically synthesized via nucleophilic substitution or condensation reactions, achieving high purity (98%) as reported in commercial catalogs .
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-15-8-3-5-9(6-4-8)18-11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJUHOZXLJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369750 | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306935-79-5 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethyl acetate group can be substituted by nucleophiles under basic conditions.
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted ethyl esters.
Oxidation: Nitro or azo derivatives.
Reduction: Amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Research indicates that compounds similar to ethyl 2-[4-(trifluoromethoxy)anilino]acetate exhibit potent anticancer properties. For instance, derivatives of anilinoacetates have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the synthesis of anilino derivatives that showed significant cytotoxicity against human promyelocytic leukemia cells (HL-60), suggesting potential therapeutic applications in oncology .
2. Antimicrobial Properties:
The compound's structural features allow it to function as an antimicrobial agent. Its derivatives have been evaluated for their efficacy against bacterial strains, demonstrating promising results that could lead to the development of new antibiotics .
Agrochemical Applications
1. Pesticide Development:
this compound has potential applications in agriculture as a pesticide. The trifluoromethoxy group is known to enhance the bioactivity of agrochemicals, improving their effectiveness against pests while potentially reducing environmental impact .
2. Residue Safety Evaluation:
The compound is also relevant in evaluating the safety of pesticide residues on agricultural products. Studies have shown that understanding the behavior of such compounds in agricultural settings is crucial for regulatory compliance and consumer safety .
Material Science
1. Polymer Synthesis:
In material science, this compound can be utilized as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced materials applications .
Data Tables
Case Studies
- Case Study 1: A study conducted on the synthesis of anilino derivatives demonstrated that this compound could be modified to enhance its anticancer activity against specific cell lines. The modifications included varying substituents on the aniline moiety, resulting in different biological activities.
- Case Study 2: In agricultural research, trials were performed using formulations containing this compound to evaluate its effectiveness as a pesticide. Results indicated a marked reduction in pest populations compared to control groups, highlighting its potential as a viable agrochemical.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound provides greater steric bulk and slightly lower electron-withdrawing capacity compared to -CF₃, as observed in Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate . This difference impacts solubility and receptor-binding affinity in drug design.
- Anilino-Acetate vs. This makes the target compound more suitable for interactions with biological targets.
Biological Activity
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS 306935-79-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-(trifluoromethoxy)aniline and ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-(trifluoromethoxy)aniline + ethyl bromoacetate | DMF, reflux | Optimized for high yield |
| 2 | Purification | Recrystallization/Column chromatography | High purity achieved |
The trifluoromethoxy group in this compound enhances its lipophilicity, facilitating cellular penetration. Inside the cell, the compound interacts with specific enzymes and receptors, modulating their activity. This mechanism is critical for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments .
Biological Evaluations
This compound has been investigated for various biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. The presence of the trifluoromethoxy group is believed to enhance these effects compared to non-fluorinated analogs .
- Proteomics Applications : The compound has been explored as a biochemical probe in proteomics research, indicating its potential utility in studying protein interactions and functions .
Case Studies
- Antiproliferative Activity : In a study evaluating various aniline derivatives, this compound demonstrated IC50 values comparable to well-known anticancer agents. Specifically, it inhibited tubulin polymerization significantly more than combretastatin A-4, highlighting its potential as an antitumor agent .
- Cell Cycle Impact : The interaction of this compound with tubulin led to the accumulation of cancer cells in the G2/M phase of the cell cycle, resulting in apoptotic cell death through mitochondrial pathways. This mechanism underlines its effectiveness as a therapeutic agent against cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethyl 2-[4-(methoxy)anilino]acetate | Methoxy group instead of trifluoromethoxy | Lower antiproliferative activity |
| Ethyl 2-[4-(fluoro)anilino]acetate | Fluoro group instead of trifluoromethoxy | Moderate activity |
| Ethyl 2-[4-(trifluoromethyl)anilino]acetate | Trifluoromethyl group; different position | Enhanced lipophilicity and activity |
The trifluoromethoxy group not only increases stability but also significantly influences the compound's biological activity compared to methoxy or fluoro analogs.
Q & A
Q. How can computational tools predict metabolic or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
